6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine
Overview
Description
6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C7H9ClN4 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine consists of 7 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The molecular weight is 184.62 g/mol.Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significance in the synthesis of pyranopyrimidine scaffolds, which are crucial for developing medicinal compounds. The review by Parmar, Vala, and Patel (2023) highlights the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing 5H-pyrano[2,3-d]pyrimidine derivatives. This approach leverages one-pot multicomponent reactions, showcasing the wide applicability of these scaffolds in the pharmaceutical industry due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Material Development
Quinazolines and pyrimidines are essential in developing optoelectronic materials. Research by Lipunova et al. (2018) reports the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, highlighting their significance in creating novel optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems enhances luminescent and electroluminescent properties, demonstrating their potential in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).
Environmental Impact and Degradation
The environmental impact and degradation of related compounds have also been a subject of study. A review on the occurrence, fate, and behavior of parabens, which share structural similarities with the compound , discusses their ubiquity in aquatic environments and the need for further study on their chlorinated by-products due to potential stability and persistence issues (Haman et al., 2015).
properties
IUPAC Name |
6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h2,4H,1,3,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBSVFRUGUXZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=NC=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291522 | |
Record name | 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |
CAS RN |
181304-94-9 | |
Record name | 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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